molecular formula C10H12ClFN2O B1434793 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline CAS No. 1690822-63-9

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline

Cat. No.: B1434793
CAS No.: 1690822-63-9
M. Wt: 230.66 g/mol
InChI Key: IWLZPGQJSQNXDA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a fluoro group, and a morpholine ring attached to the aniline core

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity .

Mode of Action

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline interacts with its targets by binding to the active site, thereby inhibiting the activity of the target enzyme. This results in potent inhibition of DNA-PK autophosphorylation in cancer cell lines .

Biochemical Pathways

The inhibition of dna-pk can impact the dna repair pathway, particularly the non-homologous end joining (nhej) pathway, which is a major pathway for repairing double-strand breaks in dna .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of DNA-PK. This could potentially lead to an accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation .

Biochemical Analysis

Biochemical Properties

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of various proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects on various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline typically involves the introduction of the chloro and fluoro substituents onto the aniline ring, followed by the attachment of the morpholine ring. One common method involves the nucleophilic aromatic substitution reaction where a chloro and fluoro-substituted aniline is reacted with morpholine under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(morpholin-4-yl)aniline
  • 5-Chloro-2-(morpholin-4-yl)aniline
  • 4-Fluoro-2-(morpholin-4-yl)aniline

Uniqueness

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline is unique due to the specific combination of chloro, fluoro, and morpholine substituents. This combination can result in distinct chemical and biological properties, making it valuable for specific applications where these features are advantageous.

Properties

IUPAC Name

4-chloro-5-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c11-7-5-10(9(13)6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLZPGQJSQNXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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